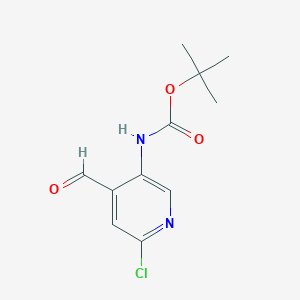

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate

Overview

Description

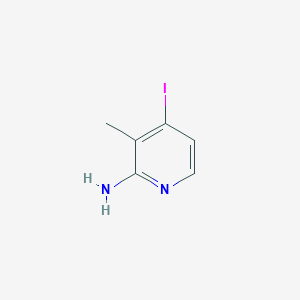

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a pyridine-based compound . It has a molecular weight of 256.69 . The IUPAC name for this compound is tert-butyl (6-chloro-4-formylpyridin-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate: is a versatile intermediate in organic synthesis. Its formyl group can undergo various organic reactions, such as the Vilsmeier-Haack reaction, to form aldehydes which are pivotal in synthesizing heterocyclic compounds . These heterocyclic structures are often found in pharmaceuticals, reflecting the compound’s significance in medicinal chemistry for drug design and development.

Material Science

In material science, this compound’s pyridine moiety can be used to create polymers with specific electronic properties. Pyridine derivatives are known for their ability to act as electron acceptors, making them useful in creating conductive materials for electronic devices .

Agricultural Chemistry

The chloro and carbamate groups present in this compound suggest potential applications in developing pesticides and herbicides. Carbamates are a class of chemicals that have been used as insecticides due to their ability to inhibit cholinesterase, an enzyme necessary for the proper functioning of an insect’s nervous system .

Bioconjugation in Proteomics

This compound could be employed in bioconjugation techniques within proteomics. The reactive aldehyde group can be used to link biomolecules or attach probes to proteins or antibodies, aiding in the detection and analysis of proteins .

Catalysis

The pyridine ring in Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate can act as a ligand in catalysis. It can coordinate with metals to form complexes that are used as catalysts in various chemical reactions, including cross-coupling reactions that are fundamental in creating complex organic molecules .

Environmental Science

In environmental science, this compound’s ability to form complexes with metals can be explored for the remediation of heavy metal pollution. Such complexes can potentially be used to sequester toxic metals from contaminated sites .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(6-chloro-4-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFAVHZVKTXFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)

![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)

![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)

![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)

amine](/img/structure/B1525946.png)